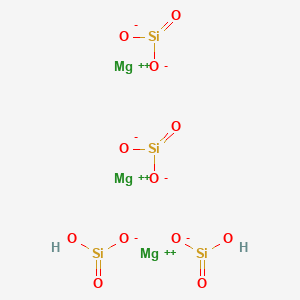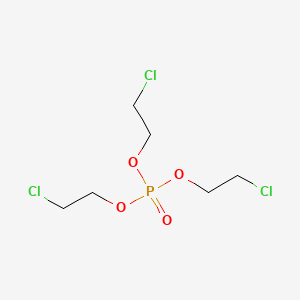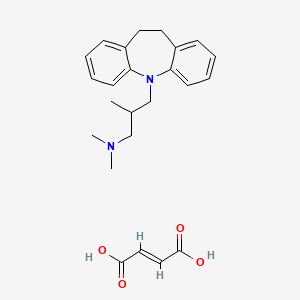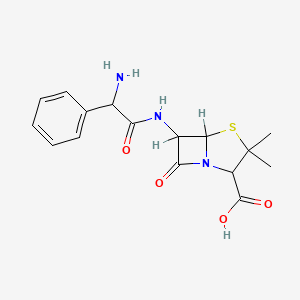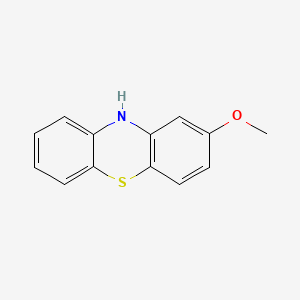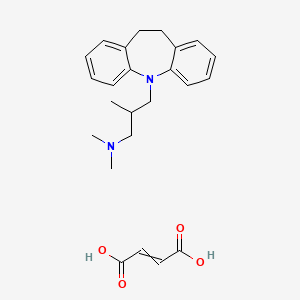
Rhotrimine; Sapilent; Surmontil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Rhotrimine is synthesized through a multi-step process involving the formation of the dibenzazepine ring system followed by the introduction of the propylamine side chain. The key steps include:
Cyclization: Formation of the dibenzazepine core.
Alkylation: Introduction of the propylamine side chain.
N-Methylation: Methylation of the amine group to form the final product.
Industrial Production Methods
Industrial production of Rhotrimine involves optimizing the synthetic route for large-scale manufacturing. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to ensure high yield and purity.
Purification: Techniques such as crystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
Rhotrimine undergoes various chemical reactions, including:
Oxidation: Conversion to N-oxide derivatives.
Reduction: Reduction of the dibenzazepine ring.
Substitution: Halogenation and alkylation reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogens (chlorine, bromine), alkyl halides.
Major Products
N-Oxides: Formed through oxidation.
Reduced Derivatives: Formed through reduction.
Halogenated Compounds: Formed through substitution.
科学的研究の応用
Rhotrimine has diverse applications in scientific research, including:
Chemistry: Studying its reactivity and synthesis of analogs.
Biology: Investigating its effects on neurotransmitter systems.
Medicine: Exploring its therapeutic potential in treating depression, anxiety, and insomnia.
Industry: Developing formulations and delivery systems for pharmaceutical use
作用機序
Rhotrimine exerts its effects by modulating neurotransmitter activity in the brain. It primarily acts as a weak inhibitor of norepinephrine and serotonin reuptake, leading to increased levels of these neurotransmitters in the synaptic cleft. Additionally, it has antihistamine, antiserotonergic, antiadrenergic, antidopaminergic, and anticholinergic activities .
類似化合物との比較
Similar Compounds
Imipramine: Another TCA with stronger monoamine reuptake inhibition.
Amitriptyline: Known for its potent sedative effects.
Nortriptyline: A metabolite of amitriptyline with similar properties.
Uniqueness
Rhotrimine is unique among TCAs due to its relatively weak monoamine reuptake inhibition, making it less likely to cause certain side effects associated with stronger TCAs. Its prominent sedative effects also make it particularly useful in treating insomnia and anxiety disorders .
特性
分子式 |
C24H30N2O4 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine |
InChI |
InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8) |
InChIキー |
YDGHCKHAXOUQOS-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


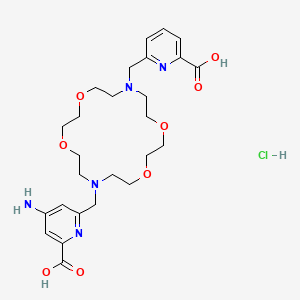
![(2S,3S,4S,5R,6S)-6-[4-[4-(diaminomethylideneamino)butoxycarbonyl]-2,6-dimethoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10775305.png)
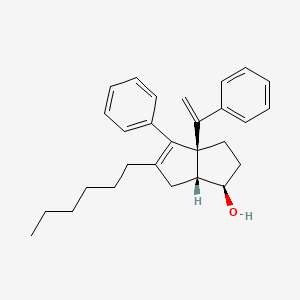
![(3S)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(1S,3R)-1-methyl-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-ium-1-yl]butanoate](/img/structure/B10775315.png)
![(2S)-1-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-[(2-cyanopyridin-4-yl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid](/img/structure/B10775317.png)
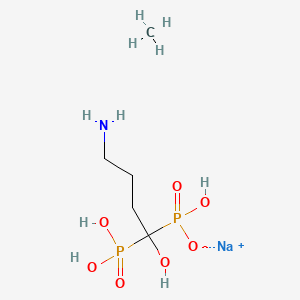
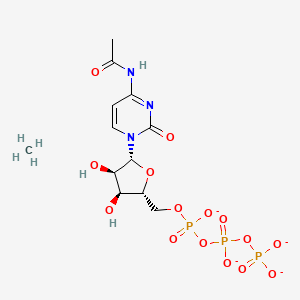
![(1S,2R,4S,5R,6S,8R,9R,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775350.png)
